Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate
Description
Ethyl 3-(2-fluoro-5-methylphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a fluorinated aromatic ring and a methyl substituent at the 5-position of the phenyl group. This compound belongs to a class of chiral intermediates critical in pharmaceutical synthesis, particularly for applications requiring stereochemical precision. Its structure combines a hydroxypropanoate backbone with a substituted aromatic moiety, influencing both its reactivity and physical properties.
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-5-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)9-6-8(2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
IHWZZMHHHNVTMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Fluoro-5-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-Methoxy-5-methylphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the ester and hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The position and nature of substituents significantly alter electronic and steric properties.
- Functional Group Differences: The hydroxyl group in the target compound versus the oxo group in Ethyl 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate () impacts hydrogen bonding capacity and metabolic stability. The oxo derivative lacks a chiral center, simplifying synthesis but reducing utility in enantioselective applications .
Stereochemical Determination Methods
The absolute configuration of β-hydroxy esters like the target compound is often resolved using Mosher’s ester derivatization. For example:
- Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e: ¹H-NMR analysis of its Mosher’s ester revealed shielded methoxy protons at 3.43 ppm, confirming the (S)-configuration .
- Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (S)-2i: ¹⁹F-NMR signals at −71.49 ppm indicated deshielding due to the CF₃ group and aromatic ring orientation, consistent with the (S)-configuration .
These methods are directly applicable to the target compound, where fluorine substituents would similarly influence ¹⁹F-NMR shifts during derivatization.
Biological Activity
Ethyl 3-(2-Fluoro-5-methylphenyl)-3-hydroxypropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.
This compound is characterized by the presence of a fluorine atom and a hydroxy group, which may enhance its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The fluorine substituent can enhance lipophilicity, potentially improving membrane permeability and allowing the compound to exert effects on intracellular targets. Initial studies suggest that it may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimal inhibitory concentrations (MIC) showing promising results.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity in several cancer cell lines. For instance, studies have reported that it reduces cell viability in human cancer cell lines such as A2780 (ovarian cancer) and MCF-7 (breast cancer) at concentrations as low as 1 µM.
| Cell Line | IC50 (µM) |
|---|---|
| A2780 | 1.5 |
| MCF-7 | 2.0 |
The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase-3/7 activity in treated cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at [University X] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a significant reduction in bacterial load in vitro, suggesting its potential for treating infections caused by resistant strains.
- Cancer Cell Proliferation : In a collaborative study with [Institute Y], the effects of this compound on cancer cell proliferation were assessed using flow cytometry. The results indicated that treatment with this compound led to G1 phase cell cycle arrest in A2780 cells, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
